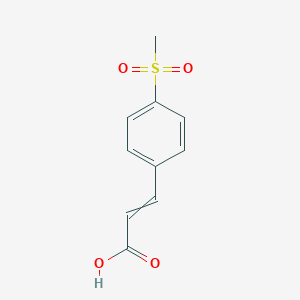

3-(4-(Methylsulfonyl)phenyl)acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

3-(4-methylsulfonylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) |

InChI Key |

UDUXYCSLRYYQNS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Methylsulfonyl Phenyl Acrylic Acid

Established Synthetic Pathways for the Core Structure

Traditional organic synthesis provides a reliable foundation for the preparation of 3-(4-(methylsulfonyl)phenyl)acrylic acid. These methods, primarily involving condensation and cross-coupling reactions, are well-documented and widely employed.

Conventional Organic Synthesis Approaches (e.g., Perkin condensation, Knoevenagel reactions)

Perkin Condensation: The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids. jackwestin.comsemanticscholar.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. jackwestin.com While direct synthesis of the title compound via a Perkin reaction is plausible, a closely related stereospecific Perkin condensation has been successfully used to prepare a series of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids. nih.gov This suggests the viability of reacting 4-(methylsulfonyl)benzaldehyde (B46332) with an appropriate acid anhydride and its corresponding salt to yield the desired product.

Knoevenagel Condensation: The Knoevenagel condensation is a highly efficient method for carbon-carbon bond formation and is particularly well-suited for the synthesis of cinnamic acid derivatives. researchgate.netwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.org The synthesis of this compound can be readily achieved through the Knoevenagel condensation of 4-(methylsulfonyl)benzaldehyde with malonic acid. evitachem.com The reaction typically proceeds at elevated temperatures in a suitable solvent, followed by decarboxylation of the intermediate to afford the final acrylic acid product. evitachem.com

| Reaction | Starting Materials | Catalyst/Reagent | General Conditions |

|---|---|---|---|

| Perkin Condensation | 4-(methylsulfonyl)benzaldehyde, Acetic Anhydride | Sodium Acetate | High Temperature |

| Knoevenagel Condensation | 4-(methylsulfonyl)benzaldehyde, Malonic Acid | Piperidine/Pyridine | Reflux in Solvent |

Catalytic Synthesis Routes (e.g., Palladium-catalyzed Suzuki cross-coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

While a direct Suzuki cross-coupling to form this compound is not the most common approach, this methodology has been employed to synthesize derivatives. For instance, a palladium-catalyzed Suzuki cross-coupling reaction was utilized to prepare compounds with a 3-(4-methanesulfonylphenyl)phenyl substituent attached to the C-2 position of the acrylic acid. nih.gov This demonstrates the potential of Suzuki coupling in building more complex structures on the acrylic acid backbone, starting from a suitably functionalized precursor.

Advanced and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally friendly chemical processes, advanced and sustainable synthetic strategies are being explored for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the Knoevenagel condensation, a key reaction for synthesizing the title compound, several greener alternatives have been developed. These include solvent-free reactions and the use of more environmentally benign catalysts. researchgate.nettue.nl

For example, the Knoevenagel condensation of benzaldehydes with malonic acid can be carried out without a solvent, using environmentally benign amines or ammonium (B1175870) salts as catalysts instead of the traditionally used pyridine and piperidine. researchgate.nettue.nl These solvent-free conditions, often coupled with microwave irradiation, can lead to higher yields, shorter reaction times, and easier product isolation, thus aligning with the principles of green chemistry. semanticscholar.org

| Approach | Key Feature | Advantage |

|---|---|---|

| Solvent-Free Reaction | Elimination of organic solvents | Reduced waste, easier purification |

| Benign Catalysts | Use of ammonium salts instead of pyridine/piperidine | Reduced toxicity and environmental impact |

| Microwave Irradiation | Energy-efficient heating | Faster reaction times, often higher yields |

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has been explored for the production of acrylic acid from bio-based feedstocks. researchgate.net For instance, enzymes like DMSP lyases can convert dimethylsulfoniopropionate into acrylic acid. researchgate.net In principle, engineered enzymes could be developed to act on substituted benzaldehydes, such as 4-(methylsulfonyl)benzaldehyde, to produce the corresponding cinnamic acids. This would represent a significant advancement in the sustainable production of this class of compounds.

Derivatization and Functionalization of this compound

The carboxylic acid and the activated double bond of this compound are key functional groups that allow for a wide range of chemical transformations. These derivatization reactions are crucial for tuning the compound's properties for various applications.

The carboxylic acid group can undergo standard transformations such as esterification and amide bond formation. jackwestin.comsketchy.com

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. chemguide.co.ukresearchgate.net This is a common strategy to modify the solubility and pharmacokinetic properties of a molecule.

Amide Formation: Coupling with a primary or secondary amine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride, produces the corresponding amide. rsc.org This reaction is fundamental in the synthesis of peptidomimetics and other biologically active compounds.

The α,β-unsaturated system is susceptible to various addition reactions. Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a route to complex cyclic structures. cem.comnih.gov

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Cycloaddition | Diene | Cyclic Adduct |

Modification of the Acrylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group is the most readily accessible functional handle for derivatization, primarily through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs or for linking the molecule to other pharmacophores.

Esterification:

Ester derivatives of this compound can be synthesized through various methods, with the Fischer-Speier esterification being the most common. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or a solid-phase acid catalyst like a Dowex resin. masterorganicchemistry.comgoogle.comnih.gov The reaction is reversible, and the equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the acrylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester and regenerate the acid catalyst. masterorganicchemistry.com A variety of alcohols, from simple alkanols to more complex polyols, can be employed to generate a diverse library of esters. google.com

Amidation:

Amidation of the carboxylic acid group provides a stable amide linkage, which is prevalent in pharmaceuticals and bioactive molecules. Amides of this compound can be prepared by reacting the acid with primary or secondary amines. This transformation often requires the use of a coupling agent to activate the carboxylic acid. nih.gov Alternatively, amides can be formed by reacting an ester derivative with an amine, a process known as aminolysis. google.comgoogle.com

Modern amidation methods offer high efficiency and broad substrate scope. For instance, reacting esters with sodium amidoboranes (NaNHRBH₃) at room temperature provides a rapid and catalyst-free route to primary and secondary amides. nih.gov Another efficient method involves using triazine-based condensing reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates amide bond formation in aqueous solutions, making it suitable for conjugating with sensitive biomolecules. researchgate.net These methods are highly chemoselective and tolerate a wide range of functional groups. nih.govresearchgate.net

Chemical Transformations of the Phenyl Ring and Methylsulfonyl Group

The 4-(methylsulfonyl)phenyl moiety is generally stable under many reaction conditions, but it can also participate in specific chemical transformations. nih.gov

The synthesis of many aryl methyl sulfones often proceeds via the oxidation of the more readily available aryl methyl sulfide (B99878) (thioether). google.comresearchgate.net For example, 4-methylthiophenylacetonitrile can be oxidized to 2-[4-(methylsulfonyl)phenyl]acetonitrile. researchgate.net This suggests that a potential transformation of the methylsulfonyl group on the target molecule could be its reduction back to the corresponding sulfide, which could then be used in further synthetic manipulations.

The entire sulfonyl group can also be a target for transformation. Recent advances in cross-coupling chemistry have shown that aryl sulfones can act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. chemrxiv.org Specifically, aryl trifluoromethylsulfones have demonstrated reactivity for palladium-catalyzed coupling with boronic acids, effectively replacing the sulfone group with a new aryl or vinyl substituent. chemrxiv.org This methodology could potentially be adapted for this compound, allowing for the substitution of the methylsulfonyl group and further diversification of the molecular scaffold.

Furthermore, the aromatic ring itself can be modified. While the electron-withdrawing nature of the sulfonyl and acrylic acid groups deactivates the ring towards electrophilic substitution, specialized reactions can achieve functionalization. For instance, coordination of a phenyl sulfone to a transition metal complex, such as tungsten, can activate the aromatic ring towards sequential nucleophilic additions, leading to the synthesis of highly functionalized trisubstituted cyclohexenes. nih.gov

Formation of Conjugates and Hybrid Molecules

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. nih.govmdpi.com this compound is an excellent candidate for this strategy, using its carboxylic acid functionality as a linker.

Through the amidation or esterification reactions previously described, the molecule can be conjugated to a wide array of other bioactive compounds, such as amino acids, peptides, or other small-molecule drugs. nih.govresearchgate.net For example, the synthesis of amino acid conjugates of acrylic acid derivatives has been explored to develop inhibitors of the NorA efflux pump in Staphylococcus aureus, demonstrating the utility of this approach in overcoming antibiotic resistance. nih.gov

Similarly, hybrid molecules can be designed by linking the compound to other established drugs. Researchers have successfully created hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) with other scaffolds, such as 1,2,3,4-tetrahydroisoquinoline, to generate new chemical entities with unique pharmacological profiles. researchgate.net Another example is the conjugation of ursolic acid with uracil (B121893) derivatives to produce potent anticancer agents. researchgate.net Following these precedents, this compound could be conjugated with various agents (e.g., anticancer, anti-inflammatory) to develop novel hybrid drugs.

Advanced Spectroscopic and Structural Elucidation of 3 4 Methylsulfonyl Phenyl Acrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. satelliteinter.com

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons within the 3-(4-(Methylsulfonyl)phenyl)acrylic acid molecule. The ¹H NMR spectrum displays signals corresponding to the distinct types of protons, including those on the aromatic ring, the vinylic protons of the acrylic acid moiety, and the methyl protons of the sulfonyl group. Similarly, the ¹³C NMR spectrum reveals signals for each unique carbon atom, such as the carbonyl carbon, vinylic carbons, aromatic carbons, and the methyl carbon.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| -SO₂CH₃ | ~3.1 | ~44.5 | Singlet for the methyl group protons. |

| -CH=CH-COOH | ~6.5 (d) | ~120 | Vinylic proton alpha to the carbonyl group. |

| -CH=CH-COOH | ~7.7 (d) | ~142 | Vinylic proton beta to the carbonyl group. |

| Aromatic C-H | ~7.7-8.0 (m) | ~128-130 | Protons on the phenyl ring. |

| Aromatic C-SO₂ | - | ~141 | Quaternary carbon attached to the sulfonyl group. |

| Aromatic C-CH= | - | ~139 | Quaternary carbon attached to the acrylic group. |

| -COOH | ~12.5 (br s) | ~171 | Carboxylic acid proton, often broad. |

While 1D NMR provides initial assignments, two-dimensional (2D) NMR techniques are essential for confirming the complete and unambiguous structural connectivity. youtube.comiupac.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the two vinylic protons, confirming their adjacent relationship. It would also show correlations between the ortho- and meta-protons on the aromatic ring. science.govsdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com An HSQC spectrum would definitively link each proton signal (e.g., the methyl, vinylic, and aromatic protons) to its corresponding carbon signal in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comsdsu.edu Key HMBC correlations would include signals from the vinylic protons to the carbonyl carbon and the aromatic carbons, and from the methyl protons to the sulfonyl-bearing aromatic carbon, thus confirming the connection of all fragments of the molecule. science.gov

Solid-state NMR (ssNMR) provides invaluable information on the structure and dynamics of molecules in their crystalline or amorphous solid forms. ox.ac.uk For this compound, ssNMR can be applied to:

Polymorph Characterization: Different crystalline forms (polymorphs) of the compound will exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. dur.ac.uk This allows for the identification and quantification of different polymorphs in a solid sample.

Analysis of Intermolecular Interactions: Carboxylic acids frequently form strong hydrogen-bonded dimers in the solid state. acs.orgacs.org Solid-state ¹H MAS NMR can directly probe these hydrogen bonds, with the acidic proton often showing a characteristic broad resonance at a high chemical shift (~12-13 ppm). acs.org

Conformational Analysis: In the solid state, molecular motions are restricted. ssNMR can detect subtle differences in molecular conformation that are averaged out in solution, providing a more detailed picture of the molecule's structure in its crystalline lattice. ox.ac.uk Studies on related sulfonyl compounds have demonstrated the utility of ssNMR in understanding molecular motion and intermolecular effects in the solid state. dur.ac.ukkoreascience.kr

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. lcms.cz For this compound, with a molecular formula of C₁₀H₁₀O₄S, HRMS can confirm this composition by providing a highly precise mass measurement. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, serving as a definitive tool for molecular formula confirmation. scielo.org.za

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for analyzing metabolites or derivatives in complex mixtures. nih.govresearchgate.netimreblank.ch The process involves selecting a precursor ion (the "parent ion"), fragmenting it through collision with an inert gas, and then analyzing the resulting product ions (the "daughter ions"). nih.gov

For a derivative of this compound, MS/MS analysis can reveal its structure by piecing together the fragmentation pattern. Common fragmentation pathways for such a molecule would likely include:

Loss of Water (-18 Da): A common initial fragmentation from the carboxylic acid group.

Loss of Carbon Monoxide (-28 Da) or Carbon Dioxide (-44 Da): Subsequent fragmentation of the carboxyl group. researchgate.net

Cleavage of the Sulfonyl Group: Fragmentation can occur at the C-S bond, leading to characteristic ions corresponding to the phenylacrylic acid moiety or the methylsulfonylphenyl portion.

Loss of the Methyl Radical (-15 Da): Cleavage from the sulfonyl group.

By analyzing the masses of these fragments, the structure of an unknown metabolite or derivative can be reconstructed, making MS/MS an indispensable tool in metabolism studies and the analysis of related compounds. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and studying non-covalent interactions. nih.govrjpbcs.com

The key functional groups in this compound give rise to characteristic bands in the IR and Raman spectra.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 | Very broad and strong due to hydrogen bonding. spectroscopyonline.com |

| C=O (Carboxylic Acid) | Stretching | ~1710-1680 | Strong intensity. Frequency is lowered by conjugation and H-bonding. researchgate.net |

| C=C (Vinylic) | Stretching | ~1640-1620 | Medium intensity, conjugated. |

| C=C (Aromatic) | Stretching | ~1600, ~1475 | Multiple bands of variable intensity. |

| SO₂ (Sulfonyl) | Asymmetric Stretching | ~1350-1300 | Strong intensity. rsc.org |

| SO₂ (Sulfonyl) | Symmetric Stretching | ~1160-1120 | Strong intensity. rsc.org |

| C-O (Carboxylic Acid) | Stretching | ~1320-1210 | Strong intensity. |

These spectral signatures provide a rapid method for confirming the presence of the key functional groups. Furthermore, vibrational spectroscopy is sensitive to the molecule's local environment. In the solid state, the formation of hydrogen-bonded dimers significantly affects the O-H and C=O stretching frequencies. The O-H stretching band becomes exceptionally broad, and the C=O stretching frequency shifts to a lower wavenumber compared to its position in a non-hydrogen-bonding environment. spectroscopyonline.com This sensitivity allows IR and Raman spectroscopy to be used to study intermolecular interactions and differentiate between crystalline polymorphs.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule at an atomic level. nih.gov This technique provides unambiguous and highly accurate data on bond lengths, bond angles, and torsion angles, which together define the precise conformation of the molecule in the solid state. For chiral derivatives of this compound, X-ray crystallography is the only method that can determine the "absolute" configuration of the molecule, a critical factor in understanding its biological activity. nih.gov

The determination of absolute stereochemistry is possible due to a phenomenon known as anomalous dispersion or resonant scattering. thieme-connect.deed.ac.uk When the X-ray radiation frequency is close to the natural absorption frequency of an atom in the crystal, a phase shift occurs during scattering. thieme-connect.de This effect, though often subtle for molecules containing only light atoms (like carbon, hydrogen, and oxygen), allows for the differentiation between a chiral molecule and its mirror image (enantiomer). ed.ac.uk By carefully analyzing the intensities of specific pairs of reflections, known as Bijvoet pairs, crystallographers can assign the correct R or S configuration to each stereocenter with a high degree of confidence. ed.ac.uk

In a typical analysis of a chiral derivative, a suitable single crystal is grown and mounted on a diffractometer. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern yields an electron density map, from which the positions of all atoms in the unit cell can be determined. For instance, in the structural determination of a chiral compound, the crystallographic data not only confirms the molecular connectivity but also establishes the absolute configuration of the chiral center. nih.gov

The detailed structural parameters obtained from the refinement of the crystal structure provide a comprehensive picture of the molecule's conformation. This includes the planarity of the acrylic acid moiety, the orientation of the phenyl ring relative to the acrylic acid group, and the geometry of the methylsulfonyl substituent.

Below is a table of hypothetical crystallographic data for an enantiopure chiral derivative of this compound, illustrating the typical parameters obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₅S |

| Formula Weight | 271.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 15.721 Å |

| b | 5.655 Å |

| c | 31.405 Å |

| β | 93.16° |

| Volume | 2788 ų |

| Z | 4 |

| Calculated Density | 1.345 g/cm³ |

| Absolute Configuration | S |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformation Analysis

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light, providing valuable information about stereochemistry and molecular conformation in solution. metu.edu.tr The two primary methods are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). scribd.com

Optical Rotatory Dispersion (ORD) measures the variation of a compound's specific rotation as a function of the wavelength of light. wikipedia.org The specific rotation at a given wavelength and temperature is a characteristic physical property of a chiral molecule. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. nih.gov This property makes ORD a powerful tool for assessing the enantiomeric purity of a sample. For example, a dextrorotatory enantiomer (+) will rotate plane-polarized light in a clockwise direction, while its levorotatory counterpart (-) will rotate it counter-clockwise. nih.gov By measuring the specific rotation of a sample and comparing it to the value for the pure enantiomer, the enantiomeric excess (ee) can be readily determined.

Circular Dichroism (CD) is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. harvard.edu A CD spectrum is obtained by plotting this differential absorption, typically as molar ellipticity, against wavelength. scribd.com CD spectroscopy is particularly sensitive to the spatial arrangement of atoms and chromophores within a molecule, making it an excellent technique for conformational analysis in solution. nih.govuark.edu

Different molecular conformations, such as those induced by changes in solvent or temperature, will give rise to distinct CD spectra. uark.eduresearchgate.net For derivatives of this compound, the CD spectrum would be sensitive to the dihedral angle between the phenyl ring and the acrylic acid group, as well as the conformation of any chiral auxiliaries. The presence of characteristic peaks in the CD spectrum, known as Cotton effects, at or near the absorption maxima of the chromophores (e.g., the phenyl ring) can provide detailed insights into the molecule's secondary and tertiary structure. slideshare.netnih.gov

The following table presents hypothetical specific rotation data for a pair of enantiomers of a chiral this compound derivative, as would be determined by ORD.

| Enantiomer | Specific Rotation [α] (deg·mL)/(g·dm) |

| (R)-enantiomer | +25.4 |

| (S)-enantiomer | -25.2 |

Computational and Theoretical Investigations of 3 4 Methylsulfonyl Phenyl Acrylic Acid

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Properties

Ab initio methods, while computationally more intensive, are based on first principles without empirical parameterization and can provide highly accurate results for molecular properties. rsc.orgnih.gov Both DFT and ab initio approaches are crucial for understanding the electronic landscape that dictates the molecule's reactivity and interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. dergipark.org.trirjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For acrylic acid, DFT calculations using the STO-3G basis set have determined a HOMO-LUMO energy gap of 5.545 eV, suggesting significant stability but also the potential for charge-transfer interactions that influence its biological activity. dergipark.org.trresearchgate.netdergipark.org.tr In 3-(4-(Methylsulfonyl)phenyl)acrylic acid, the electron-withdrawing methylsulfonyl group and the conjugated system are expected to modulate the energies of the frontier orbitals compared to unsubstituted acrylic acid.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors Note: The following data are illustrative for related molecular structures, as specific DFT results for this compound are not publicly available. The values demonstrate how quantum chemical parameters are typically reported.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -10.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.0 to 4.5 |

The distribution of electronic charge within a molecule is key to its interaction with other molecules. Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution and predict how a molecule will interact with electrophiles or nucleophiles. irjweb.com The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. osti.gov

Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carboxyl and sulfonyl groups. Regions with positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack, often found near hydrogen atoms. osti.govresearchgate.net The MEP surface provides a comprehensive picture of the molecule's polarity and is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are vital for receptor binding. researchgate.net Charge distribution calculations have also been used to analyze the reaction mechanisms of related acrylic acid derivatives. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static electronic properties of a molecule, molecular modeling and dynamics simulations provide insights into its dynamic behavior, including conformational changes and interactions with its environment.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. scispace.com this compound possesses several rotatable single bonds, primarily between the phenyl ring and the acrylic acid moiety, and around the sulfonyl group. Rotation around these bonds leads to different spatial arrangements.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface or energy landscape. nih.gov The low-energy regions on this landscape correspond to the most stable and probable conformations of the molecule. Understanding the preferred conformation is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site. nih.gov

The behavior and stability of a molecule can be significantly influenced by its solvent environment. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.netnsf.gov These studies can predict how the molecule's conformation and electronic properties change in different solvents, such as water or lipids, which is essential for predicting its behavior in a physiological environment. nsf.gov Molecular dynamics simulations can explicitly model the interactions between the solute molecule and individual solvent molecules, providing a detailed picture of the solvation shell and predicting properties like solubility and stability over time.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's chemical structure with its biological activity. researchgate.netmdpi.com These models are invaluable in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency. mdpi.com

For derivatives of this compound, SAR studies have been particularly insightful. A key investigation focused on a series of (E)-3-(4-methanesulfonylphenyl)acrylic acids with various substituents at the C-2 position of the acrylic acid chain. nih.gov These compounds were evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The study revealed that the acrylic acid framework serves as an effective template for these inhibitors. nih.gov The nature of the substituent at the C-2 position was found to be critical for potency and selectivity. For example, compounds with a C-2 4-hydroxyphenyl or 4-acetamidophenyl substituent were potent 5-LOX inhibitors, while those with bulky, hydrophobic groups like 3-bromophenyl or 4-(2,4-difluorophenyl)phenyl were potent and selective COX-2 inhibitors. nih.gov

QSAR models take this analysis a step further by creating a mathematical equation that relates molecular descriptors (e.g., electronic, steric, and lipophilic parameters) to biological activity. researchgate.netnih.gov For a series of related compounds, a QSAR model can be developed and validated to predict the activity of new, yet-to-be-synthesized analogues, thereby guiding synthetic efforts toward more promising candidates. researchgate.net Docking simulations and QSAR analyses on (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acid analogues have suggested that such models are useful in developing new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Table 2: Structure-Activity Relationship of C-2 Substituted (E)-3-(4-(Methylsulfonyl)phenyl)acrylic Acid Analogues as COX-2 Inhibitors Data extracted from Knaus, E. E., et al. (2006). Bioorganic & Medicinal Chemistry. nih.gov

| Compound | C-2 Substituent (R) | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| 9h | 3-Bromophenyl | 0.31 | >322 |

| 11a | 4-(4-Isopropyloxyphenyl)phenyl | 0.32 | >316 |

| 11b | 4-(2,4-Difluorophenyl)phenyl | 0.32 | >316 |

| 11d | 4-(4-Methylsulfonylphenyl)phenyl | 0.33 | >303 |

| Rofecoxib (Reference) | - | 0.50 | >200 |

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.netpharmacophorejournal.com This technique is particularly valuable when the three-dimensional structure of the biological target is unknown.

For compounds related to this compound, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme, pharmacophore models have been developed to understand the structural requirements for inhibition. nih.govresearchgate.net A study on 2-(4-methylsulfonylphenyl)pyrimidine derivatives, which share the critical methylsulfonylphenyl moiety, identified a five-point pharmacophore model as crucial for COX-2 inhibition. This model consists of:

Four hydrogen bond acceptor (A) features

One hydrogen bond donor (D) feature nih.gov

The methylsulfonyl group (-SO2CH3) on the phenyl ring is a key feature, often acting as a potent hydrogen bond acceptor. The acrylic acid moiety (-CH=CH-COOH) provides additional hydrogen bond donor and acceptor sites through its carboxylic acid group. These features are critical for orienting the ligand within the enzyme's active site and establishing key interactions that lead to inhibition. The spatial arrangement of these features is paramount for achieving high-affinity binding.

Development of Predictive Models for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are powerful predictive tools that can forecast the activity of novel compounds, thereby guiding synthetic efforts and prioritizing candidates for further testing. researchgate.netfrontiersin.org

For a series of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, which are analogs of the title compound, QSAR studies have been performed to develop predictive models for their dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX) enzymes. researchgate.net These enzymes are key players in the inflammatory cascade. researchgate.net

The developed QSAR models have highlighted the importance of specific physicochemical and topological descriptors in determining the inhibitory potency. researchgate.net Key findings from these studies include:

The models demonstrated statistical significance based on validation parameters. researchgate.net

Descriptors related to mass, volume, and topological properties were found to be crucial for both COX-2 and 5-LOX inhibition. researchgate.net

Specifically, atomic van der Waals volumes and atomic Sanderson electronegativities were identified as highly significant descriptors influencing the biological activity. researchgate.net

These findings suggest that the size, shape, and electronic distribution of the molecule are critical factors governing its interaction with the target enzymes. The QSAR models serve as a valuable guide for designing new derivatives with potentially enhanced anti-inflammatory profiles. researchgate.net

| Descriptor Type | Significance in QSAR Models | Reference |

| Topological | Important for both COX-2 and 5-LOX potency. | researchgate.net |

| Atomic van der Waals Volumes | Identified as a most significant descriptor. | researchgate.net |

| Atomic Sanderson Electronegativities | Identified as a most significant descriptor. | researchgate.net |

| Mass and Volume Properties | Emphasized as important for COX-2 and 5-LOX potency. | researchgate.net |

Molecular Docking Studies with Biological Macromolecules (e.g., enzyme active sites, receptor pockets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of biological macromolecules like enzymes and receptors. nih.govnih.gov For derivatives of this compound, docking studies have been crucial in visualizing their interactions with the active sites of inflammatory enzymes, primarily COX-2 and 5-LOX. researchgate.net

These studies have provided a structural rationale for the observed biological activities and have been used in conjunction with QSAR analyses to design novel dual inhibitors. researchgate.net The acrylic acid scaffold has been identified as a suitable template for designing such inhibitors. nih.gov

Analysis of Binding Modes and Key Intermolecular Interactions

Docking simulations of this compound analogs into the active site of the COX-2 enzyme have revealed key binding orientations and intermolecular interactions. nih.gov The 4-methylsulfonylphenyl group is a well-established pharmacophore for selective COX-2 inhibition and plays a pivotal role in anchoring the molecule within a specific pocket of the enzyme's active site.

Key interactions observed in docking studies with related inhibitors include:

Hydrogen Bonding: The sulfonyl group (-SO2-) is critical, forming hydrogen bonds with residues such as Arginine (Arg513) and Histidine (His90) in the COX-2 active site. nih.gov The carboxylic acid of the acrylic moiety also participates in hydrogen bonding, often with residues like Tyrosine (Tyr355) and Serine (Ser530). nih.gov

Hydrophobic Interactions: The phenyl rings of the molecule engage in hydrophobic and π-π stacking interactions with aromatic residues in the active site, such as Phenylalanine (Phe518) and Tyrosine (Tyr355). nih.govresearchgate.net

Similarly, docking studies against other targets, such as Candida albicans Aspartate-semialdehyde Dehydrogenase (ASADH), have shown that the carboxyl group of a related 3-(phenylsulfonyl)acrylic acid forms key interactions with several backbone amide nitrogens in the active site. researchgate.net

Prediction of Binding Affinities

Computational models not only predict how a ligand binds but also estimate the strength of that interaction, often expressed as a binding affinity or docking score. These predictions, combined with QSAR models, are instrumental in identifying potentially potent compounds before their synthesis. researchgate.net

For the series of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, docking simulations and QSAR analyses together suggested the potential for new, potent dual inhibitors of COX-2 and 5-LOX. researchgate.net While specific computationally predicted binding energy values (e.g., in kcal/mol) are highly dependent on the software and scoring functions used, the experimental validation provides strong support for the computational predictions. Several compounds in this series demonstrated high inhibitory potency in vitro, with IC50 values in the sub-micromolar range, comparable to or exceeding that of established drugs like rofecoxib. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Reference |

| (E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid | COX-2 | ~0.32 | nih.gov |

| Analog with C-2 4-(4-isopropyloxyphenyl)phenyl moiety | COX-2 | ~0.32 | nih.gov |

| Analog with C-2 4-(2,4-difluorophenyl)phenyl moiety | COX-2 | ~0.32 | nih.gov |

| Analog with C-2 4-(4-methylsulfonylphenyl)phenyl moiety | COX-2 | ~0.32 | nih.gov |

| Analog with C-2 4-hydroxyphenyl moiety | 5-LOX | 0.56 | nih.gov |

| Analog with C-2 4-acetamidophenyl moiety | 5-LOX | 0.11 | nih.gov |

| Rofecoxib (Reference Drug) | COX-2 | 0.50 | nih.gov |

These results underscore the utility of computational approaches in understanding and predicting the biological interactions of this compound and its analogs, paving the way for the development of novel therapeutic agents. researchgate.net

Biochemical and Mechanistic Investigations of 3 4 Methylsulfonyl Phenyl Acrylic Acid in Preclinical Systems

In Vitro Enzyme Inhibition and Modulation Studies

Characterization of Cyclooxygenase (COX-1, COX-2) Inhibition Mechanisms

A series of (E)-3-(4-methanesulfonylphenyl)acrylic acids, featuring various aryl substitutions at the C-2 position, have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes. nih.gov The presence of the 4-methylsulfonylphenyl group is a key pharmacophore known to confer selectivity for COX-2, an enzyme isoform inducible during inflammation. nih.gov This selective inhibition is attributed to the ability of the methylsulfonyl group to fit into a specific side pocket present in the active site of COX-2, but not in the constitutively expressed COX-1. nih.gov

Derivatives of this acrylic acid scaffold have demonstrated potent and selective inhibitory activity against COX-2. For instance, compounds with a 3-bromophenyl group or larger bi-phenyl moieties at the C-2 position were identified as particularly strong COX-2 inhibitors, with IC50 values around 0.32 µM and a high selectivity index (SI > 316). This level of potency and selectivity is comparable to the established COX-2 inhibitor, rofecoxib. nih.gov The structure-activity data confirm that the acrylic acid moiety serves as a suitable template for designing novel acyclic inhibitors of COX isozymes. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected (E)-3-(4-Methylsulfonylphenyl)-2-(aryl)acrylic Acid Derivatives

| Compound ID | C-2 Aryl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

|---|---|---|---|---|

| 9h | 3-Bromophenyl | >100 | 0.32 | >313 |

| 11a | 4-(4-Isopropyloxyphenyl)phenyl | >100 | 0.31 | >323 |

| 11b | 4-(2,4-Difluorophenyl)phenyl | >100 | 0.32 | >316 |

| 11d | 4-(4-Methylsulfonylphenyl)phenyl | >100 | 0.32 | >316 |

| Rofecoxib (Reference) | - | >100 | 0.50 | >200 |

Data sourced from Moreau et al., Bioorganic & Medicinal Chemistry, 2006. nih.gov

Lipoxygenase (LOX) Inhibition and Selectivity Profiles (e.g., 5-LOX, 15-LOX)

The same series of (E)-3-(4-methanesulfonylphenyl)acrylic acid derivatives was also assessed for inhibitory activity against lipoxygenase (LOX) enzymes, key players in the synthesis of leukotrienes. nih.gov This evaluation aimed to identify dual inhibitors of both COX and LOX pathways, which could offer a broader anti-inflammatory effect. nih.gov

The results indicated that specific substitutions at the C-2 position of the acrylic acid scaffold conferred potent LOX inhibition. Analogs with a 4-hydroxyphenyl or a 4-acetamidophenyl substituent were particularly effective 5-LOX inhibitors, with IC50 values of 0.56 µM and 0.11 µM, respectively. nih.gov It is suggested that these substituents may engage in additional hydrogen-bonding interactions within the enzyme's active site. nih.gov

Furthermore, several compounds within the series displayed significant inhibitory activity against 15-LOX. Derivatives with 4-bromo, 4-fluoro, or 4-hydroxy substituted phenyl rings, as well as those with a 4- or 3-(2,4-difluorophenyl)phenyl moiety, showed potent 15-LOX inhibition, with IC50 values in the range of 0.31-0.49 µM. nih.gov This was notably more potent than the reference compound luteolin (B72000) (IC50 = 3.2 µM). nih.gov

Table 2: In Vitro Lipoxygenase (LOX) Inhibitory Activity of Selected (E)-3-(4-Methylsulfonylphenyl)-2-(aryl)acrylic Acid Derivatives

| Compound ID | C-2 Aryl Substituent | 5-LOX IC50 (µM) | 15-LOX IC50 (µM) |

|---|---|---|---|

| 9d | 4-Hydroxyphenyl | 0.56 | 0.49 |

| 9g | 4-Acetamidophenyl | 0.11 | - |

| 9c | 4-Bromophenyl | 1.12 | 0.31 |

| 9e | 4-Fluorophenyl | 1.25 | 0.34 |

| 11b | 4-(2,4-Difluorophenyl)phenyl | 1.30 | 0.45 |

| 11c | 3-(2,4-Difluorophenyl)phenyl | 1.40 | 0.49 |

| Luteolin (Reference) | - | - | 3.2 |

Data sourced from Moreau et al., Bioorganic & Medicinal Chemistry, 2006. nih.gov

Other Enzyme Targets (e.g., Angiotensin-I-Converting Enzyme (ACE-I))

Preclinical studies specifically investigating the direct inhibitory effect of 3-(4-(Methylsulfonyl)phenyl)acrylic acid on Angiotensin-I-Converting Enzyme (ACE-I) are not extensively documented in the available scientific literature. While some cinnamic acid derivatives have been shown to possess ACE inhibitory activity, a direct link to the methylsulfonylphenyl variant has not been established. nih.gov ACE-I is a key zinc metalloproteinase in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov Inhibition of this enzyme is a primary mechanism for managing hypertension. nih.gov Further research is required to determine if this compound or its derivatives interact with this enzymatic target.

Cellular Pathway Perturbation and Signal Transduction Studies

Modulation of Transcription Factors (e.g., STAT3, NF-κB)

The modulation of key transcription factors involved in inflammatory and oncogenic signaling, such as Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB), has been investigated for compounds structurally related to this compound. While direct studies on the title compound are limited, research on similar chemical scaffolds provides insight into potential mechanisms.

For example, a chalcone (B49325) derivative, 1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propane-1-one, was found to effectively reduce the activity of the NF-κB signaling pathway in cancer cell lines. nih.gov Similarly, a patent for a "phenyl acrylic acid compound" has noted its potential to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a critical regulator of immune responses, and its dysregulation is linked to chronic inflammation and various cancers. nih.gov

Additionally, studies on sulfurated derivatives of cinnamic acids, the parent structure of the compound , have demonstrated inhibitory effects on both STAT3 and NF-κB transcription factors. bohrium.com STAT3 is another crucial transcription factor whose persistent activation is implicated in tumor cell proliferation, survival, and angiogenesis. nih.gov These findings suggest that the broader class of compounds to which this compound belongs may have the potential to perturb these critical signaling pathways, though direct experimental verification is necessary.

Receptor Binding Assays and Ligand-Receptor Interactions (e.g., NMDA Receptor Glycine (B1666218) Site)

There is a lack of specific preclinical data in the reviewed literature detailing the interaction between this compound and the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. nih.gov For its activation, it requires the concurrent binding of glutamate (B1630785) and a co-agonist, typically glycine. nih.gov The glycine binding site is a distinct modulatory site on the NMDA receptor complex. nih.gov While various compounds have been characterized as agonists, antagonists, or modulators of this site, no studies have been identified that specifically assess the binding affinity or functional activity of this compound at this particular receptor target.

Effects on Gene Expression and Proteomic Profiling in Cell Lines

To understand the molecular impact of this compound, researchers would typically perform gene expression and proteomic analyses on various cancer cell lines. These studies would aim to identify the genes and proteins whose expression levels are altered upon treatment with the compound, offering insights into its mechanism of action.

Methodologies would include treating selected cell lines with the compound and then harvesting the cells for analysis. Techniques such as RNA sequencing (RNA-Seq) or microarray analysis would be used to generate a global transcriptomic profile, revealing which genes are upregulated or downregulated. Concurrently, proteomic profiling, often utilizing mass spectrometry-based approaches, would identify changes in the abundance of thousands of proteins, providing a functional snapshot of the cellular response.

A hypothetical data table from such an experiment might look like this:

Table 1: Illustrative Gene Expression Changes in a Cancer Cell Line Treated with this compound

| Gene Symbol | Regulation | Fold Change | Function |

| GENE-A | Up | 4.5 | Apoptosis |

| GENE-B | Down | -3.2 | Cell Cycle Progression |

| GENE-C | Up | 2.8 | DNA Repair |

| GENE-D | Down | -5.1 | Angiogenesis |

Note: This table is for illustrative purposes only, as no specific data for this compound has been found.

Preclinical In Vivo Mechanistic Studies in Animal Models

Following in vitro characterization, the investigation would move to animal models to assess the compound's behavior in a whole organism.

Target Engagement and Pharmacodynamic Biomarker Analysis in Animal Tissues

A critical step in preclinical in vivo studies is to confirm that the compound reaches and interacts with its intended molecular target in the living animal. This is known as target engagement. Researchers would administer this compound to animal models (e.g., mice bearing tumor xenografts) and subsequently analyze tissue samples.

Pharmacodynamic (PD) biomarkers, which are molecules that indicate a biological response to a drug, would be measured to assess the downstream effects of target engagement. For instance, if the compound is a kinase inhibitor, a PD biomarker could be the phosphorylation level of a downstream protein. These analyses provide crucial information on whether the compound is having the desired biological effect at a molecular level within the target tissue.

Contribution to Pathophysiological Understanding of Disease Models (e.g., inflammation models)

To explore the therapeutic potential of this compound, it would be tested in animal models of specific diseases, such as inflammation. For example, in a mouse model of arthritis, the compound's ability to reduce paw swelling, decrease inflammatory cytokine levels, and alter immune cell infiltration would be evaluated. Such studies help to understand how the compound's mechanism of action translates into a therapeutic effect and contributes to the broader understanding of the pathophysiology of the disease.

Biochemical Metabolism and Biotransformation Pathways

Understanding how a compound is metabolized by the body is fundamental to its development as a drug. These studies are crucial for predicting its efficacy and potential for drug-drug interactions.

Identification of Phase I and Phase II Metabolites

Metabolism is typically divided into Phase I (modification reactions like oxidation, reduction, or hydrolysis) and Phase II (conjugation reactions). To identify the metabolites of this compound, the compound would be incubated with liver-derived systems. The resulting mixture would be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of the metabolites.

Enzymatic Biotransformation Processes in Isolated Biological Systems (e.g., microsomes, hepatocytes)

To pinpoint the enzymes responsible for metabolizing the compound, in vitro studies using isolated biological systems are conducted. Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes (key players in Phase I metabolism), and hepatocytes (whole liver cells that contain both Phase I and Phase II enzymes) are commonly used. By incubating this compound with these systems, researchers can determine the primary metabolic pathways and the specific enzymes involved in its biotransformation.

A hypothetical table summarizing these findings might be structured as follows:

Table 2: Illustrative Metabolic Profile of this compound

| Metabolite | Biotransformation Pathway | Primary Enzyme(s) |

| M1 (Hydroxylated parent) | Phase I - Oxidation | CYP3A4 |

| M2 (Glucuronide conjugate) | Phase II - Glucuronidation | UGT1A1 |

| M3 (Sulfate conjugate) | Phase II - Sulfation | SULT2A1 |

Note: This table is for illustrative purposes only, as no specific data for this compound has been found.

Analytical Methodologies for Research and Quantification of 3 4 Methylsulfonyl Phenyl Acrylic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-(4-(Methylsulfonyl)phenyl)acrylic acid, providing the high-resolution separation necessary for its quantification. High-Performance Liquid Chromatography (HPLC) is the most prominently utilized technique, though other chromatographic methods have potential applications.

The development of a robust HPLC method is fundamental for the routine analysis of this compound, especially in the context of impurity profiling of drugs like Celecoxib. Method development focuses on optimizing selectivity, efficiency, and analysis time.

Research Findings: Several reversed-phase HPLC (RP-HPLC) methods have been developed for the separation of Celecoxib from its process-related impurities, which would include this compound. The key to a successful separation lies in the careful selection of the stationary phase, mobile phase composition, and detector wavelength.

A common approach involves using a C18 or a phenyl stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the acidic analyte. Gradient elution is often employed to achieve optimal separation of a wide range of impurities with different polarities. UV detection is standard, with wavelengths around 250-254 nm being effective for monitoring aromatic compounds like this compound.

For instance, a developed RP-HPLC method for Celecoxib and its impurities utilized a phosphate buffer (pH adjusted to 3.5) and acetonitrile in a 45:55 v/v ratio as the mobile phase, with detection at 250 nm. Another study aimed at developing a unified method for both European Pharmacopeia (EP) and United States Pharmacopeia (USP) impurities of Celecoxib explored various stationary phases and found a chiral stationary phase used in reversed-phase mode to be highly effective. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) | Chiralpak IA-3 (250 x 4.6 mm, 3 µm) in RP mode |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (45:55 v/v) | Acetonitrile : Water (45:55 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 250 nm | UV at 250 nm |

| Column Temperature | 25 °C | 40 °C |

For the detection and quantification of trace amounts of this compound, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.

Research Findings: LC-MS/MS has been extensively used for the analysis of impurities in pharmaceutical ingredients. nih.gov In the context of Celecoxib, LC-MS/MS methods have been developed to quantify potential genotoxic impurities (PGIs) at very low levels. chimia.ch While a specific LC-MS/MS method solely for this compound is not extensively detailed in available literature, the principles applied to other Celecoxib impurities are directly applicable.

The method would involve a reversed-phase LC separation similar to HPLC methods, followed by detection using a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. For an acidic compound like this compound, negative ion mode ESI would likely be effective.

| Parameter | Condition |

|---|---|

| LC Column | Symmetry C18 (150 mm × 4.6 mm, 3.5 μm) |

| Mobile Phase | Gradient of 5.0 mM Ammonium (B1175870) Acetate and Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ of this compound |

| Product Ion(s) (m/z) | Specific fragment ions for quantification and confirmation |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, GC applications would necessitate a derivatization step to convert the analyte into a more volatile and thermally stable form.

Research Findings: While no specific GC methods for this compound are documented, the general approach for analyzing carboxylic acids by GC is well-established. colostate.edulmaleidykla.lt This involves converting the carboxylic acid group into a less polar and more volatile ester derivative. Common derivatization agents for this purpose include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or BF3 in methanol). researchgate.net

After derivatization, the resulting ester can be separated on a GC column, typically with a non-polar or medium-polarity stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or, for higher specificity and structural information, a Mass Spectrometer (MS). The choice of derivatization reagent and GC conditions would need to be optimized to ensure complete reaction and good chromatographic performance.

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. chromatographyonline.com For this compound, derivatization can be employed to improve its volatility for GC analysis or to enhance its detectability in LC by introducing a fluorescent or electroactive tag.

Research Findings: As mentioned for GC applications, esterification is a primary derivatization strategy for carboxylic acids. colostate.edu Silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, is another common approach that increases volatility and thermal stability. lmaleidykla.lt

For LC analysis, derivatization can be used to introduce a chromophore or fluorophore to the molecule, thereby increasing the sensitivity of UV or fluorescence detection. This is particularly useful for trace analysis when the inherent UV absorbance of the compound is insufficient. Reagents that react with the carboxylic acid group to form highly fluorescent esters or amides could be employed. However, specific derivatization strategies tailored to this compound for enhanced LC detection are not widely reported and would require method development.

| Technique | Purpose | Derivatization Reaction | Typical Reagent(s) |

|---|---|---|---|

| GC-FID/MS | Increase volatility and thermal stability | Esterification (Alkylation) | BF3/Methanol, Diazomethane |

| GC-FID/MS | Increase volatility and thermal stability | Silylation | BSTFA, TMCS |

| HPLC-Fluorescence | Enhance detection sensitivity | Formation of fluorescent ester | Fluorescent labeling agents for carboxylic acids |

Electrophoretic Methods for Separation and Analysis (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. wikipedia.org As an acidic compound, this compound is well-suited for analysis by CE, particularly in its anionic form at appropriate pH values.

Research Findings: There are no specific published methods for the analysis of this compound by CE. However, CE methods have been successfully developed for the separation of other acidic drug impurities and related substances. chemass.si Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and would be the primary choice for this analyte.

In CZE, separation is based on the differences in the charge-to-size ratio of the analytes. The analysis would be performed in a fused-silica capillary filled with a background electrolyte (BGE) at a pH where the carboxylic acid group of the analyte is deprotonated (i.e., above its pKa), rendering it negatively charged. The choice of BGE composition, pH, and applied voltage are critical parameters for optimizing the separation. Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, could also be employed to separate the target analyte from neutral impurities. nih.gov

Given the lack of specific research, method development would be required, focusing on optimizing buffer pH and concentration to achieve the desired resolution from other components in the sample matrix.

Applications of 3 4 Methylsulfonyl Phenyl Acrylic Acid in Chemical Biology and Material Science

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the study of biological systems. They are small molecules designed to interact with specific biological targets, such as enzymes or receptors, thereby allowing for the investigation of their functions. The derivatives of 3-(4-(Methylsulfonyl)phenyl)acrylic acid have been synthesized and evaluated as inhibitors of specific enzymes, demonstrating their potential as chemical probes.

Research has focused on (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are key players in the inflammatory pathway. A series of these acrylic acid derivatives, with various substituted phenyl rings at the C-2 position, have been prepared and studied. nih.gov The structure-activity relationship data from these studies indicate that the acrylic acid moiety serves as a suitable template for designing novel inhibitors of COX and LOX isozymes. nih.gov

For instance, certain derivatives have shown potent inhibitory activity against COX-2, an enzyme isoform induced during inflammation. The selectivity of these compounds for COX-2 over the constitutive COX-1 isoform is a desirable characteristic for anti-inflammatory agents. The inhibitory concentrations (IC50) and selectivity indices (SI) of these compounds highlight their potential for further development as selective chemical probes to study the roles of these enzymes in various physiological and pathological processes.

Scaffold Design in Molecular Recognition and Binding Studies

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound structure has been identified as a promising scaffold for the design of new biologically active molecules due to its favorable characteristics for molecular recognition and binding with target proteins.

The design of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases showcases the utility of this compound as a foundational structure. nih.gov The methylsulfonylphenyl group, in particular, is a key pharmacophore in a number of selective COX-2 inhibitors. By systematically modifying the aryl group at the C-2 position of the acrylic acid scaffold, researchers have been able to explore the binding pocket of the target enzymes and optimize the inhibitory activity. nih.gov

The following table summarizes the inhibitory activities of selected derivatives, illustrating the potential of the this compound scaffold in molecular recognition and binding studies.

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| (E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid | COX-2 | ~0.32 µM |

| Acrylic acid analog with a C-2 4-hydroxyphenyl substituent | 5-LOX | 0.56 µM |

| Acrylic acid analog with a C-2 4-acetamidophenyl substituent | 5-LOX | 0.11 µM |

| Derivatives with C-2 substituted-phenyl moieties (4-Br, 4-F, 4-OH) | 15-LOX | 0.31-0.49 µM |

These findings underscore the importance of the this compound core in establishing specific interactions within the active sites of enzymes, making it a valuable scaffold for the development of new therapeutic agents.

Future Research Directions and Emerging Paradigms for 3 4 Methylsulfonyl Phenyl Acrylic Acid Research

Exploration of Novel Reaction Pathways and Synthetic Innovations

While established methods such as the Perkin condensation and Suzuki cross-coupling reactions have been effectively used to synthesize derivatives of 3-(4-(Methylsulfonyl)phenyl)acrylic acid, future research will focus on discovering more efficient, stereospecific, and environmentally benign synthetic routes. nih.gov The exploration of novel reaction mechanisms, inspired by advancements in organic chemistry, will be crucial. For instance, investigating visible-light photochemistry could unlock new pathways for derivatization, potentially offering unique reactivity and selectivity not achievable through traditional thermal methods. rsc.org

Table 1: Comparison of Synthetic Methodologies for Acrylic Acid Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Perkin Condensation | Stereospecific synthesis of (E)-isomers. nih.gov | Established route, good control of stereochemistry. |

| Suzuki Cross-Coupling | Palladium-catalyzed C-C bond formation. nih.gov | High versatility for introducing diverse aryl substituents. |

| Sonochemistry | Ultrasound irradiation to accelerate reactions. brazilianjournals.com.br | Significant reduction in reaction time, increased yields, potential for scalability. |

| Photocatalysis | Use of visible light to initiate reactions. rsc.org | Access to novel reaction pathways, mild reaction conditions. |

| Green Knoevenagel Condensation | Use of environmentally benign solvents and catalysts. researchgate.net | Reduced environmental impact, potentially safer processes. |

Advanced Computational Approaches in Compound Design and Activity Prediction

The paradigm of drug discovery and materials science is increasingly driven by computational power, allowing for the rational design of molecules with desired properties before their physical synthesis. For this compound, advanced computational approaches are set to accelerate the discovery of new derivatives with enhanced biological activity. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed to build statistically significant models that correlate the structural features of compounds with their biological activity. mdpi.com

Molecular docking studies will be instrumental in predicting how different derivatives bind to specific biological targets, such as enzymes or receptors. mdpi.commdpi.com By simulating the interactions at the atomic level, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. These predictions can be further refined using molecular dynamics (MD) simulations, which model the movement and interaction of the compound within the target's binding site over time, providing a more dynamic and realistic picture of the binding event. mdpi.commdpi.com

Furthermore, large-scale virtual screening of compound libraries, such as the ZINC database, can be performed using these computational models. mdpi.com This allows for the rapid in-silico evaluation of millions of potential derivatives, identifying novel candidates for synthesis and biological testing. Computer-aided design can also be used to specifically design derivatives to target proteins implicated in diseases, such as Caspase-3 or the Epidermal Growth Factor Receptor (EGFR). google.com These computational strategies not only save significant time and resources but also enable a more focused and intelligent approach to compound development.

Table 2: Key Computational Techniques in Compound Development

| Technique | Application | Predicted Outcome |

|---|---|---|

| 3D-QSAR | Correlates molecular structure with biological activity. mdpi.com | Predictive models to guide the design of more potent analogs. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. mdpi.commdpi.com | Binding affinity scores and visualization of key interactions. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. mdpi.commdpi.com | Information on the stability and dynamics of the ligand-receptor complex. |

| Virtual Screening | Computationally screens large libraries of compounds against a target. mdpi.com | Identification of potential "hit" compounds for further investigation. |

Integration with Systems Biology and Multi-Omics for Comprehensive Mechanistic Insights

To truly understand the biological effects of this compound and its derivatives, future research must move beyond single-target interactions and embrace a more holistic, systems-level perspective. The integration of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a comprehensive understanding of a compound's mechanism of action. nih.govnih.govnih.gov

By treating biological systems (such as cells or tissues) with the compound and subsequently analyzing the changes across these different molecular layers, researchers can construct a detailed picture of the downstream effects. For example, transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover alterations in metabolic pathways. nih.govnih.gov

Integrating these complex, multi-layered datasets is a significant challenge but provides unparalleled insight. nih.govnih.gov This systems biology approach can help to:

Identify the primary molecular targets and off-target effects of the compound. nih.gov

Elucidate the complex cellular pathways that are modulated upon treatment. nih.gov

Discover novel biomarkers that can predict response or toxicity. nih.gov

Unravel the broader biological context of the compound's activity, including its impact on immune responses or other complex physiological processes. mdpi.com

This comprehensive mechanistic profiling will be essential for advancing the most promising derivatives toward potential therapeutic or biotechnological applications, providing a robust understanding of their biological impact. nih.gov

Sustainable and Scalable Production Methodologies

For any compound to move from a laboratory curiosity to a widely used product, the development of sustainable and scalable production methods is paramount. The current industrial production of acrylic acid, a core component of the target molecule, heavily relies on the oxidation of propylene (B89431) derived from fossil fuels. azom.com A key future direction is the development of bio-based production routes that utilize renewable feedstocks.

Significant research is underway to produce acrylic acid from biomass-derived sources such as lactic acid (from corn) or glycerol (B35011) (a byproduct of biodiesel production). azom.comresearchgate.net These processes often involve the development of novel, highly efficient catalysts to make the conversion economically viable. azom.com Another promising avenue is the synthesis of acrylic acid from furfural, which can be derived from lignocellulosic biomass. nih.govresearchgate.net Adopting these bio-based feedstocks would drastically reduce the carbon footprint and reliance on petrochemicals.

Beyond the starting materials, the entire synthetic process must be optimized for scalability. This involves developing robust reaction conditions that are safe and reproducible on a large scale. northwestern.edu Methodologies that avoid the need for extensive purification steps, such as column chromatography, are highly desirable for industrial processes. northwestern.edu The implementation of green chemistry principles, such as using environmentally friendly solvents and minimizing waste, will be integral to creating a truly sustainable manufacturing process. researchgate.net The ultimate goal is to establish an economically competitive, high-yield, and environmentally responsible production pipeline for this compound and its valuable derivatives. researchgate.netcoatingsworld.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-Hydroxyphenyl) acrylic acid |

| 3-(4-methoxyphenylazo)acrylic acid |

| Acrolein |

| Acrylic acid |

| Caspase-3 |

| Epidermal Growth Factor Receptor (EGFR) |

| Furfural |

| Glycerol |

| Lactic acid |

Q & A

Basic: What are the common synthetic routes for 3-(4-(Methylsulfonyl)phenyl)acrylic acid, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves functionalizing a phenyl ring with a methylsulfonyl group followed by acrylic acid conjugation. Key methods include:

- Chlorination and sulfonation : Reacting 4-(methylsulfonyl)benzaldehyde with acrylonitrile under acidic conditions, followed by hydrolysis to the carboxylic acid. Catalysts like FeCl₃ may enhance sulfonation efficiency .

- Aldehyde intermediates : Derivatives like 3-[4-(methylsulfonyl)phenyl]prop-2-ynal (corrected in ) can undergo oxidation or nucleophilic addition to form the acrylic acid moiety.

- Optimization : Control temperature (25–80°C), use anhydrous solvents, and monitor purity via TLC/HPLC. Storage in dark, dry conditions prevents degradation .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.0 ppm) and acrylic acid protons (δ 6.2–6.8 ppm). The methylsulfonyl group shows distinct ¹³C signals near δ 44 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (exact mass: ~214.0464 Da) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

- HPLC : Reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm assess purity .